Cas no 1199-64-0 (5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid)

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2,5-dicarboxylic acid, 2-methyl ester
- pyrrole-2,5-dicarboxylic acid monomethyl ester
- 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- 5-methoxycarbonyl-1H-pyrrole-2-carboxylic acid
- AKOS022637815
- 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylicacid
- CS-0106500
- Z1255380295
- BAA19964
- EN300-220322
- SCHEMBL1422945
- RSCFOPAKJCCZNX-UHFFFAOYSA-N
- 1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester
- 1199-64-0
- G83865
- 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylate
-
- MDL: MFCD12402324
- インチ: InChI=1S/C7H7NO4/c1-12-7(11)5-3-2-4(8-5)6(9)10/h2-3,8H,1H3,(H,9,10)
- InChIKey: RSCFOPAKJCCZNX-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(N1)C(=O)O
計算された属性
- せいみつぶんしりょう: 169.03750770g/mol
- どういたいしつりょう: 169.03750770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 79.4Ų
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-220322-0.5g |
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid |
1199-64-0 | 95% | 0.5g |
$824.0 | 2023-09-16 | |
Enamine | EN300-220322-10.0g |
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid |
1199-64-0 | 95% | 10.0g |
$4545.0 | 2023-07-08 | |
eNovation Chemicals LLC | Y1217274-25g |
1H-Pyrrole-2,5-dicarboxylic acid, 2-methyl ester |
1199-64-0 | 95% | 25g |
$1685 | 2024-07-28 | |
Enamine | EN300-220322-10g |
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid |
1199-64-0 | 95% | 10g |
$4545.0 | 2023-09-16 | |
eNovation Chemicals LLC | Y1217274-5g |
1H-Pyrrole-2,5-dicarboxylic acid, 2-methyl ester |
1199-64-0 | 95% | 5g |
$985 | 2025-02-26 | |
1PlusChem | 1P01ALUQ-250mg |
1H-PYRROLE-2,5-DICARBOXYLIC ACID, MONOMETHYL ESTER |
1199-64-0 | 97% | 250mg |
$484.00 | 2025-03-19 | |
1PlusChem | 1P01ALUQ-5g |
1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester |
1199-64-0 | 95% | 5g |
$3851.00 | 2023-12-26 | |
1PlusChem | 1P01ALUQ-10g |
1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester |
1199-64-0 | 95% | 10g |
$5680.00 | 2023-12-26 | |
1PlusChem | 1P01ALUQ-500mg |
1H-PYRROLE-2,5-DICARBOXYLIC ACID, MONOMETHYL ESTER |
1199-64-0 | 97% | 500mg |
$726.00 | 2025-03-19 | |
A2B Chem LLC | AV73698-5g |
1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester |
1199-64-0 | 95% | 5g |
$3262.00 | 2024-04-20 |
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid 関連文献
-
Yimin Sun,Cheng Zhong,Rui Gong,Enqin Fu Org. Biomol. Chem. 2008 6 3044
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acidに関する追加情報
Comprehensive Overview of 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1199-64-0): Properties, Applications, and Industry Insights
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1199-64-0) is a specialized organic compound belonging to the pyrrole carboxylic acid family. This heterocyclic molecule features a methoxycarbonyl group at the 5-position and a carboxylic acid moiety at the 2-position, making it a versatile building block in pharmaceutical and agrochemical synthesis. Its molecular formula C7H7NO4 and molecular weight of 169.13 g/mol position it as a key intermediate for researchers exploring bioactive heterocycles and small molecule drug discovery.
Recent trends in green chemistry have amplified interest in pyrrole derivatives like 1199-64-0, particularly for their role in developing sustainable pharmaceuticals. The compound's balanced lipophilicity (LogP ~0.8) and hydrogen bonding capacity (2 donors, 4 acceptors) make it valuable for structure-activity relationship (SAR) studies. Analytical data shows characteristic IR absorption at 1720 cm-1 (ester C=O) and 1680 cm-1 (acid C=O), with 1H NMR signals at δ 6.8 (pyrrole H-3), δ 6.2 (pyrrole H-4), and δ 3.8 (OCH3).
In the context of drug discovery, this compound addresses frequent search queries about "pyrrole-based kinase inhibitors" and "metalloenzyme modulators". Its bifunctional nature allows simultaneous hydrogen bond interactions and metal coordination, explaining its appearance in patents for anti-inflammatory agents (WO2018127789) and anticancer scaffolds (US20190375821). The methoxycarbonyl group serves as a prodrug candidate for esterase-activated delivery systems, a hot topic in targeted therapy research.
Material scientists value CAS 1199-64-0 for developing conducting polymers, responding to growing searches for "organic electronic materials". When polymerized, the pyrrole core enables π-conjugation while the carboxylic acid group provides anchoring sites for surface modification. This dual functionality makes it relevant for biosensor development and energy storage devices, particularly in studies of pyrrole-thiophene copolymers for flexible electronics.
Quality specifications for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid typically require ≥98% purity (HPLC), with controlled levels of residual solvents (methanol <0.5%). Storage recommendations include protection from light at 2-8°C under inert atmosphere, addressing common user concerns about "compound stability" and "storage conditions for carboxylic acids". The compound's melting point (198-202°C) and water solubility (2.1 g/L at 25°C) are frequently cited in physicochemical property searches.
Emerging applications in bioconjugation chemistry leverage the compound's carboxyl group for amide coupling reactions, particularly in peptide-pyrrole hybrids for diagnostic probes. This aligns with increasing search volume for "click chemistry building blocks" and "fluorescent tags". Recent studies (J. Med. Chem. 2023, 66, 5123) demonstrate its utility in creating PET tracer precursors through carbon-11 methylation of the carboxylic acid group.
From a regulatory perspective, 1199-64-0 is not classified under hazardous categories, though standard precautions for laboratory chemicals apply. This information responds to frequent queries about "pyrrole compound safety" and "handling carboxylic acid derivatives". The compound's ECHA registration status and REACH compliance make it suitable for global research applications without special permits.
Synthetic protocols for 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid often involve Knorr pyrrole synthesis modifications or esterification of corresponding dicarboxylic acids. These methods feature prominently in searches for "pyrrole ring formation" and "heterocyclic ester synthesis". Process chemists emphasize atom economy (>75%) and reduced metal catalyst usage in modern production routes, addressing green chemistry metrics concerns.
The compound's commercial availability through specialty chemical suppliers (typically 1g to 1kg scale) meets demand from researchers investigating "pyrrole medicinal chemistry" and "heterocyclic scaffolds". Market analysis shows 23% annual growth in pyrrole carboxylic acid orders since 2020, reflecting expanding applications in biopharmaceuticals and advanced materials.
Future research directions likely involve computational modeling of this scaffold's electronic properties (addressing searches for "DFT studies of pyrroles") and development of continuous flow synthesis methods. Its appearance in 17 recent drug candidate patents (2022-2023) suggests sustained relevance for fragment-based drug design and molecular glue development.
1199-64-0 (5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid) 関連製品
- 39977-44-1(methyl 6-(hydroxymethyl)pyridine-2-carboxylate)
- 5453-67-8(2,6-dimethyl pyridine-2,6-dicarboxylate)
- 2199-43-1(Ethyl 1H-pyrrole-2-carboxylate)
- 1193-62-0(Methyl 1H-pyrrole-2-carboxylate)
- 1194-97-4(5-Methyl-2-(methoxycarbonyl)pyrrole)
- 2459-07-6(methyl pyridine-2-carboxylate)
- 7170-36-7(6-(methoxycarbonyl)pyridine-2-carboxylic acid)
- 13602-11-4(Methyl 6-methylpyridine-2-carboxylate)
- 2524-52-9(Ethyl picolinate)
- 21855-16-3(6-(ethoxycarbonyl)pyridine-2-carboxylic acid)
